Safrolglycol
Overview
Description
(+)-3-(3, 4-Methylenedioxyphenyl)-1, 2-propanediol belongs to the class of organic compounds known as benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms (+)-3-(3, 4-Methylenedioxyphenyl)-1, 2-propanediol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (+)-3-(3, 4-methylenedioxyphenyl)-1, 2-propanediol is primarily located in the cytoplasm. Outside of the human body, (+)-3-(3, 4-methylenedioxyphenyl)-1, 2-propanediol can be found in herbs and spices and tea. This makes (+)-3-(3, 4-methylenedioxyphenyl)-1, 2-propanediol a potential biomarker for the consumption of these food products.
3-(1,3-benzodioxol-5-yl)propane-1,2-diol is a member of benzodioxoles.
Scientific Research Applications
Medicinal and Industrial Applications
Safrolglycol, a derivative of safrole, a natural compound extracted from various plants, is gaining attention in scientific research for its diverse applications. Safrole, the precursor of this compound, shows potential in medicine and industry. For instance, a study reviewed the medicinal and industrial applications of safron, which contains safrole. It highlighted safrole's roles in disorders involving neuronal, cardiovascular systems, and cancer. However, more research is needed to fully understand its mechanisms of action (Bathaie & Mousavi, 2010).
Biomedical Research
This compound's application extends to biomedical research, particularly in molecular and cellular studies. For example, in the study of single-molecule fluorescence resonance energy transfer (smFRET), this compound derivatives can be used for studying conformational changes in biological molecules. This type of research is crucial for understanding molecular interactions at a very detailed level (Joo & Ha, 2012).
Antioxidant and Antidiabetic Properties
This compound and its derivatives demonstrate significant antioxidant and antidiabetic properties. A study investigating the biological activities of safrole oil found that it exhibits moderate antioxidant activity and potent α-amylase inhibitory activity, indicating potential applications in managing oxidative stress and diabetes. The study suggests that these activities could be further enhanced with nano-carriers like this compound nanoemulgel (Eid & Hawash, 2021).
Anticancer Potential
This compound's anticancer potential is a significant area of research. Studies have shown that safrole, its parent compound, induces apoptosis in cancer cells, suggesting a similar potential for this compound. For instance, safrole has been shown to induce apoptosis in human oral cancer HSC-3 cells through various cellular mechanisms (Yu et al., 2011).
Safety and Hazards
Future Directions
While specific future directions for Safrolglycol are not mentioned in the search results, it’s worth noting that carbohydrates, which this compound might be a part of, have potential directions in drug development. These include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-5-8(12)3-7-1-2-9-10(4-7)14-6-13-9/h1-2,4,8,11-12H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDVPEVHFUBOJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7154-01-0, 36150-22-8 | |
Record name | 2',3'-Dihydro-2',3'-dihydroxysafrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7154-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2',3'-DIHYDRO-2',3'-DIHYDROXYSAFROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMZ4MID08B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 °C | |
Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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